Product packaging for Benzene, 1-methyl-4-pentyl-(Cat. No.:CAS No. 1595-09-1)

Benzene, 1-methyl-4-pentyl-

Cat. No.: B12659265
CAS No.: 1595-09-1
M. Wt: 162.27 g/mol
InChI Key: LGKMWHPZOZYYTQ-UHFFFAOYSA-N
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Description

Significance and Context within Aromatic Hydrocarbon Research

The study of Benzene (B151609), 1-methyl-4-pentyl- and similar alkylbenzenes is crucial for several areas of chemical research. These compounds serve as fundamental models for understanding the interactions of alkyl chains with aromatic rings. This has implications for fields ranging from materials science to environmental chemistry.

In one study, the 4-n-pentylbenzene moiety was incorporated into a novel photochromic diarylethene. The research indicated that this component played a significant role in the photoisomerization reactions of the newly synthesized compound. scientific.net This highlights the importance of understanding the properties of such benzene derivatives in the development of new materials.

Furthermore, alkylbenzenes are common components of complex hydrocarbon mixtures such as fuels. Detailed analysis of these mixtures is essential for quality control and regulatory compliance. For instance, high-resolution gas chromatography methods have been developed to determine the individual components in spark ignition engine fuels, with 1-methyl-4-pentylbenzene being one of the many compounds identified and quantified. kelid1.ir

Scope of Academic Inquiry into 1-methyl-4-pentylbenzene

Academic inquiry into Benzene, 1-methyl-4-pentyl- primarily revolves around its analytical characterization and its role in various chemical systems. Researchers utilize a range of techniques to identify and quantify this compound.

Gas chromatography (GC) is a prominent method for analyzing this compound. The National Institute of Standards and Technology (NIST) provides reference data for Benzene, 1-methyl-4-pentyl-, including its retention index on non-polar capillary columns, which is essential for its identification in complex mixtures. nist.gov Studies have also employed GC coupled with mass spectrometry (GC-MS) for the definitive identification of this and other volatile organic compounds in various samples, including human skin emanations. unl.edu

Spectroscopic techniques are also vital in the study of alkylbenzenes. While specific spectra for 1-methyl-4-pentylbenzene are not detailed in the provided search results, related research on pentylbenzene (B43098) and other alkylbenzenes uses ultraviolet, infrared, and Raman spectroscopy to study their conformational structures. rsc.org

The compound also finds use in chromatographic studies as a reference standard. For example, pentylbenzene is used in the characterization of reversed-phase liquid chromatographic columns. researchgate.net

Chemical and Physical Properties

The fundamental properties of Benzene, 1-methyl-4-pentyl- are well-documented, providing a basis for its study and application in various chemical contexts.

PropertyValueSource
Molecular Formula C₁₂H₁₈ nist.gov
Molecular Weight 162.2713 g/mol nist.gov
IUPAC Name 1-methyl-4-pentylbenzene nist.gov
CAS Number 1595-09-1 epa.gov

Chromatographic Data

Gas chromatography is a key analytical technique for separating and identifying volatile compounds like Benzene, 1-methyl-4-pentyl-. The retention index is a critical parameter in this analysis.

Chromatographic SystemRetention IndexSource
Normal alkane RI, non-polar column, isothermal 1255, 1256 nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B12659265 Benzene, 1-methyl-4-pentyl- CAS No. 1595-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1595-09-1

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-methyl-4-pentylbenzene

InChI

InChI=1S/C12H18/c1-3-4-5-6-12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3

InChI Key

LGKMWHPZOZYYTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

The most common route to synthesize 1-methyl-4-pentylbenzene involves the direct attachment of a pentyl group to a toluene (B28343) molecule through alkylation reactions.

The Friedel-Crafts alkylation is a foundational method for forming carbon-carbon bonds with aromatic rings. mt.comwikipedia.orgadichemistry.com This electrophilic aromatic substitution reaction involves treating an aromatic compound with an alkyl halide or an alkene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comwikipedia.org In the synthesis of 1-methyl-4-pentylbenzene, toluene is reacted with a pentylating agent like 1-pentyl chloride or 1-pentene.

The reaction mechanism proceeds in several steps. mt.comlibretexts.org

Formation of the Electrophile: The Lewis acid catalyst activates the alkylating agent. For an alkyl halide, it coordinates to the halogen, facilitating the formation of a carbocation. masterorganicchemistry.com For an alkene, the catalyst (which can also be a Brønsted acid like H₂SO₄) protonates the double bond to generate the carbocation. adichemistry.com

Electrophilic Attack: The resulting secondary pentyl carbocation acts as an electrophile and is attacked by the electron-rich π-system of the toluene ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the new pentyl group, restoring the ring's aromaticity and regenerating the catalyst. mt.comwikipedia.org

A significant challenge in Friedel-Crafts alkylation is the propensity of the carbocation intermediate to rearrange to a more stable form. masterorganicchemistry.com For instance, the secondary pentyl carbocation can undergo a hydride shift to form a more stable tertiary carbocation, leading to branched alkylbenzene byproducts. Furthermore, the product, 1-methyl-4-pentylbenzene, is more reactive than the starting material, toluene, which can lead to undesirable polyalkylation. libretexts.org

To address the limitations of traditional Friedel-Crafts alkylation, various alternative catalytic systems have been developed. Solid acid catalysts, in particular, offer advantages such as easier separation from the reaction mixture, reusability, and potentially higher selectivity.

Zeolites: These microporous aluminosilicate minerals are effective solid acid catalysts. Their well-defined pore structures can impart shape selectivity, favoring the formation of specific isomers. For instance, cesium-modified X-type zeolites have been extensively studied for the side-chain alkylation of toluene, demonstrating how catalyst modification can direct the reaction pathway. kaist.ac.krsylzyhg.commdpi.com While many studies focus on methanol as the alkylating agent, the principles of using zeolites with defined acid-base properties apply to other olefins as well. kaist.ac.krsylzyhg.com

Macroreticular Ion-Exchange Resins: Sulfonic acid resins like Amberlyst have been successfully used as catalysts for the alkylation of toluene with alkenes such as 1-hexene (B165129). ub.edu These catalysts can promote alkylation, as well as competing reactions like olefin isomerization and dimerization, with the product distribution depending on reactant concentrations and other conditions. ub.edu

Strong Base Catalysts: While Friedel-Crafts reactions are acid-catalyzed and result in ring alkylation, strong bases can be used to promote side-chain alkylation (alkylation at the methyl group of toluene). For example, caesium supported on nanoporous carbon has been shown to catalyze the side-chain alkylation of toluene with propene.

Catalytic System Typical Catalyst Advantages Disadvantages
Homogeneous Lewis Acids AlCl₃, FeCl₃High reactivity, widely applicable. mt.comCatalyst is consumed (forms complex), difficult to separate, potential for polyalkylation and rearrangements, corrosive. wikipedia.org
Solid Acids (Zeolites) Cs-exchanged X or Y zeolitesReusable, non-corrosive, shape-selectivity can improve product distribution, stable under reaction conditions. kaist.ac.krmdpi.comCan require higher temperatures, potential for catalyst deactivation by coking.
Solid Acids (Ion-Exchange Resins) Amberlyst, PuroliteMild reaction conditions, easy catalyst removal, high selectivity under specific conditions. ub.eduLimited thermal stability, potential for competing side reactions like olefin dimerization. ub.edu
Solid Base Catalysts Cs on Nanoporous CarbonPromotes side-chain alkylation, offering an alternative reaction pathway. Not suitable for ring alkylation, may promote olefin coupling.

Synthesis of Substituted 1-methyl-4-pentylbenzene Derivatives

The synthesis of functionalized derivatives of 1-methyl-4-pentylbenzene is crucial for creating more complex molecules for various applications.

Functional groups can be introduced onto the 1-methyl-4-pentylbenzene scaffold using a variety of standard aromatic chemistry reactions. For instance, electrophilic aromatic substitution reactions such as nitration (using a mixture of nitric and sulfuric acids) or halogenation can be employed. The resulting nitro or halo derivatives can then be converted into other functional groups. For example, a nitro group can be reduced to an amine, which can then be diazotized to create a wide range of other substituents. The synthesis of functionalized derivatives often involves multi-step processes that require careful planning to ensure compatibility of the reagents with the functional groups already present. nih.govmdpi.comresearchgate.net

Achieving selectivity is a key challenge in the derivatization of 1-methyl-4-pentylbenzene. Both the methyl and pentyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. This means that an incoming electrophile will be directed to the positions ortho to the methyl group (positions 3 and 5) and ortho to the pentyl group (position 2). Since the para positions are already substituted, this leads to a potential mixture of isomers. The regiochemical outcome can be influenced by steric hindrance; the bulky pentyl group may disfavor substitution at the adjacent position 2. Therefore, substitution is often favored at positions 3 and 5, ortho to the less sterically demanding methyl group. Precise control of regioselectivity often requires more advanced synthetic strategies, such as using blocking groups or directed ortho-metalation techniques.

4-Methyl-5-pentylbenzene-1,3-diol (B3164126) (MPBD) is a polyketide natural product that functions as a signaling molecule in the social amoeba Dictyostelium discoideum, where it is involved in controlling cell aggregation and inducing spore maturation. researchgate.netoup.comoup.comnih.gov Its biosynthesis is carried out by a hybrid polyketide synthase enzyme known as SteelyA. oup.comnih.gov

The chemical synthesis of MPBD and related resorcinols, such as olivetol (5-pentylbenzene-1,3-diol), is of significant interest. Olivetol is a key precursor in the synthesis of cannabinoids. nih.govresearchgate.net Synthetic strategies developed for olivetol can be adapted for MPBD. Common approaches include:

Green Chemistry Principles in the Synthesis of Alkylbenzenes

The synthesis of alkylbenzenes, including "Benzene, 1-methyl-4-pentyl-", has traditionally relied on methods that are effective but pose significant environmental and safety concerns. Classic Friedel-Crafts alkylation, for instance, often employs corrosive and hazardous catalysts like hydrogen fluoride (HF) and aluminum chloride (AlCl3). tandfonline.com In response to growing environmental awareness, the principles of green chemistry are being increasingly applied to develop more sustainable and safer synthetic routes for these valuable compounds. nih.gov This involves redesigning reactions to maximize atom efficiency, utilizing safer catalysts and solvents, and minimizing waste generation.

Sustainable Reaction Design and Atom Economy

A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comskpharmteco.com A reaction with a high percentage yield can still have a low atom economy if it generates a significant amount of byproducts or waste. rsc.org Therefore, sustainable reaction design aims to maximize atom economy, ensuring that the bulk of the starting materials is converted into the target molecule. sustainability-directory.com

Traditional Friedel-Crafts alkylation reactions often exhibit poor atom economy. nih.gov The use of stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, generates large quantities of waste during the aqueous work-up phase, which is necessary to decompose the catalyst-product complex. beyondbenign.org

In contrast, modern synthetic strategies focus on addition reactions, which are inherently atom-economical as they involve the combination of two or more molecules into a single product with no other atoms produced as waste. sustainability-directory.com For the synthesis of "Benzene, 1-methyl-4-pentyl-", an ideal atom-economical reaction would be the direct addition of an appropriate pentene isomer to toluene. Catalytic hydrogenation is another example of a highly atom-efficient reaction. libretexts.org The goal is to design syntheses that not only achieve a high yield but also maximize the incorporation of reactant atoms into the final product. skpharmteco.com

Table 1: Comparison of Atom Economy in Alkylbenzene Synthesis Approaches
Reaction TypeTypical ReagentsByproductsTheoretical Atom EconomyKey Characteristics
Classic Friedel-Crafts AlkylationToluene, 1-Chloropentane, AlCl₃ (stoichiometric)HCl, Al(OH)₃ (after workup)LowGenerates significant inorganic waste; catalyst is not reusable. nih.govbeyondbenign.org
Catalytic Alkylation (Addition)Toluene, 1-PenteneNone (in an ideal reaction)100% (High)All reactant atoms are incorporated into the product; aligns with green chemistry principles. sustainability-directory.comlibretexts.org

Catalytic Green Processes and Environmentally Benign Solvents

The development of green catalytic systems and the use of environmentally safe solvents are pivotal in the sustainable synthesis of alkylbenzenes. These advancements aim to replace hazardous materials, reduce energy consumption, and facilitate catalyst recovery and reuse.

Catalytic Green Processes

A significant shift in alkylbenzene synthesis is the move from hazardous homogeneous catalysts like HF and AlCl₃ to solid acid catalysts. tandfonline.comresearchgate.net Solid catalysts offer several advantages, including reduced corrosion, easier separation from the reaction mixture, and the potential for regeneration and reuse.

Zeolites: These microporous aluminosilicate minerals have emerged as highly effective catalysts for alkylation. researchgate.net Their well-defined channel structures, high surface area, and tunable acidity allow for shape-selective reactions, potentially improving product selectivity. researchgate.net Hierarchically structured zeolites have been developed to overcome diffusion limitations, extending their operational lifetime and improving regeneration performance. researchgate.net

Other Solid Acids: Besides zeolites, other solid acid catalysts are being explored. Niobic acid has been demonstrated as a viable catalyst for producing linear alkylbenzenes from biomass-derived precursors, representing a pathway that utilizes renewable feedstocks. tandfonline.com

Metal-Based Catalysts: Certain late transition metals and their compounds, such as iron(III) chloride (FeCl₃), are attractive alternatives as they are non-toxic, inexpensive, and effective in catalytic amounts for Friedel-Crafts type reactions. nih.govbeilstein-journals.org

Table 2: Comparison of Catalysts for Alkylbenzene Synthesis
Catalyst TypeExamplesStateKey AdvantagesKey Disadvantages
Traditional Lewis AcidsAlCl₃, HFHomogeneousHigh activity.Corrosive, hazardous, generates significant waste, difficult to recycle. tandfonline.com
Solid Acid CatalystsZeolites, Niobic AcidHeterogeneousReusable, non-corrosive, easily separated, shape-selective. researchgate.netresearchgate.netCan be prone to deactivation; potential mass transfer limitations. tandfonline.comresearchgate.net
Alternative Metal CatalystsFeCl₃, IrCl₃, HAuCl₄Homogeneous/HeterogeneousLow toxicity, inexpensive, effective in catalytic amounts. nih.govbeilstein-journals.orgActivity may be lower than traditional catalysts.

Environmentally Benign Solvents

The choice of solvent is a critical factor in green synthesis, as organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste. researchgate.netresearchgate.net The search for green solvents has led to several promising alternatives for alkylation reactions.

Ionic Liquids (ILs): These are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure reduces air pollution, and they can often be recycled. researchgate.netresearchgate.net ILs have been successfully applied as media for Friedel-Crafts reactions. digitallibrary.co.in

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. researchgate.net Its properties can be tuned by adjusting temperature and pressure, and it is easily removed from the reaction mixture, simplifying product purification. researchgate.net

Bio-based Solvents: Solvents derived from renewable biomass feedstocks, such as 2-methyltetrahydrofuran (2-MeTHF), are gaining attention as sustainable replacements for conventional petroleum-based solvents. researchgate.net

Solvent-Free Reactions: The most environmentally friendly approach is to conduct reactions without any solvent. nih.gov In some cases, one of the reactants can serve as the solvent, eliminating the need for an auxiliary substance and simplifying purification. beyondbenign.org

Table 3: Properties of Conventional vs. Green Solvents
Solvent TypeExamplesKey PropertiesEnvironmental Considerations
Conventional OrganicBenzene (B151609), Toluene, DichloromethaneOften volatile, flammable.Can be toxic, hazardous, and contribute to VOC emissions. researchgate.netresearchgate.net
Ionic Liquids[bmim][BF₄]Negligible vapor pressure, high thermal stability.Reduced air pollution; potential for recycling, but synthesis can be complex. researchgate.net
Supercritical FluidsscCO₂Tunable properties, non-toxic.Easily separated and recycled; sourced from waste CO₂. researchgate.net
Bio-based Solvents2-MeTHF, CyreneDerived from renewable resources.Often biodegradable and less toxic than fossil-based counterparts. researchgate.net
WaterH₂ONon-toxic, non-flammable, inexpensive.The ultimate green solvent, though its use is limited by reactant/catalyst solubility and stability. researchgate.netmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy serves as a cornerstone for determining the molecular structure of "Benzene, 1-methyl-4-pentyl-". By analyzing the magnetic properties of its atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of "Benzene, 1-methyl-4-pentyl-" is characterized by distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring, the aliphatic protons of the pentyl chain, and the protons of the methyl group attached to the ring each resonate at characteristic chemical shifts.

Due to the para-substitution pattern, the aromatic protons exhibit a typical AA'BB' splitting pattern, appearing as two doublets in the aromatic region of the spectrum (approximately δ 7.0-7.2 ppm). The protons of the methyl group attached to the benzene ring (the tolyl methyl group) produce a singlet around δ 2.3 ppm. The protons of the pentyl side chain are observed in the upfield region. The benzylic methylene (B1212753) (–CH₂–) protons, being adjacent to the aromatic ring, are deshielded and appear as a triplet at approximately δ 2.6 ppm. The subsequent methylene groups of the pentyl chain produce a complex multiplet pattern between δ 1.3 and 1.6 ppm, while the terminal methyl group (–CH₃) of the pentyl chain gives rise to a triplet at approximately δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Benzene, 1-methyl-4-pentyl-

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pentyl -CH₃~ 0.9Triplet3H
Pentyl -CH₂- (3 positions)~ 1.3-1.6Multiplet6H
Benzylic -CH₂-~ 2.6Triplet2H
Aromatic -CH₃~ 2.3Singlet3H
Aromatic H (ortho to -CH₃)~ 7.1Doublet2H
Aromatic H (ortho to -pentyl)~ 7.1Doublet2H

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, "Benzene, 1-methyl-4-pentyl-" is expected to show a total of eight distinct signals in its proton-decoupled ¹³C NMR spectrum.

The aromatic region will display four signals: two for the protonated carbons and two for the quaternary (non-protonated) carbons. The carbon atom bearing the methyl group (C1) and the carbon atom bearing the pentyl group (C4) are distinct quaternary carbons. The two equivalent protonated carbons ortho to the methyl group (C2, C6) and the two equivalent protonated carbons ortho to the pentyl group (C3, C5) will each produce a signal. The aliphatic carbons of the pentyl chain will resonate in the upfield region of the spectrum, along with the carbon of the tolyl methyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, 1-methyl-4-pentyl-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pentyl -CH₃ (C5')~ 14
Pentyl -CH₂- (C4')~ 22
Pentyl -CH₂- (C3')~ 31
Pentyl -CH₂- (C2')~ 32
Benzylic -CH₂- (C1')~ 35
Aromatic -CH₃~ 21
Aromatic C3, C5~ 129
Aromatic C2, C6~ 129
Aromatic C1~ 135
Aromatic C4~ 140

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of "Benzene, 1-methyl-4-pentyl-," GC is used to separate the compound from a mixture, and its retention time provides a characteristic identifier. nist.govnist.gov Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows a molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound (162 g/mol ). The primary fragmentation pathway for alkylbenzenes is benzylic cleavage, which involves the breaking of the bond between the first and second carbon atoms of the alkyl chain. For "Benzene, 1-methyl-4-pentyl-," this cleavage results in the loss of a butyl radical (•C₄H₉) to form a highly stable benzyl (B1604629) cation. This cation often rearranges to the even more stable tropylium (B1234903) ion (C₇H₇⁺), which gives a characteristic and often the most intense peak (base peak) in the spectrum at a mass-to-charge ratio (m/z) of 91. docbrown.info Other smaller fragment ions corresponding to further fragmentation of the pentyl chain or the aromatic ring may also be observed.

Table 3: Plausible Mass Spectrometry Fragmentation for Benzene, 1-methyl-4-pentyl-

m/zIon FormulaProposed Fragment Identity
162[C₁₂H₁₈]⁺˙Molecular Ion (M⁺˙)
105[C₈H₉]⁺[M - C₄H₉]⁺ (Loss of butyl radical via β-cleavage)
91[C₇H₇]⁺Tropylium ion (Base Peak, from benzylic cleavage)
77[C₆H₅]⁺Phenyl cation (Loss of methyl from tropylium)

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For "Benzene, 1-methyl-4-pentyl-," with a nominal mass of 162, HRMS can distinguish its exact mass (162.14085) from other compounds that may have the same nominal mass but different elemental compositions. nist.gov This capability is crucial for the unambiguous identification of the compound.

Gas-Phase Ion Chemistry of Alkylbenzene Radical Cations

The study of the gas-phase ion chemistry of alkylbenzene radical cations provides fundamental insights into their fragmentation and rearrangement mechanisms. core.ac.ukacs.org Upon electron ionization, the "Benzene, 1-methyl-4-pentyl-" molecule forms a radical cation (M⁺˙). This species is energetically unstable and undergoes various unimolecular reactions.

The most prominent fragmentation is the benzylic C-C bond cleavage, which is driven by the formation of the stable tropylium ion (m/z 91). docbrown.info This process is a hallmark of alkylbenzene mass spectrometry. Other potential, though less favorable, fragmentation pathways can involve cleavage at other points along the alkyl chain. Rearrangements, such as hydrogen scrambling within the aromatic ring or the alkyl chain, can also occur prior to fragmentation, especially in ions with longer lifetimes. nih.gov The study of these gas-phase reactions helps to build a comprehensive understanding of the intrinsic reactivity and stability of these important organic ions. tamu.eduiupac.orgpurdue.edu

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the chemical bonds. For Benzene, 1-methyl-4-pentyl-, vibrational spectroscopy is instrumental in identifying the characteristic vibrations of the substituted benzene ring and the pentyl and methyl functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that provides a "fingerprint" of its functional groups. The FT-IR spectrum of Benzene, 1-methyl-4-pentyl- is expected to exhibit characteristic absorption bands arising from the aromatic ring, the methyl group, and the pentyl chain.

The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The substitution pattern on the benzene ring, being a 1,4-disubstituted or para-substituted system, gives rise to specific out-of-plane C-H bending vibrations, which are typically strong and appear in the 800-850 cm⁻¹ range. Aromatic C=C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.

The aliphatic portions of the molecule, the methyl and pentyl groups, also present distinct vibrational signatures. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the pentyl chain are expected in the 2960-2850 cm⁻¹ range. Bending vibrations for these groups, including scissoring and rocking modes, typically appear in the 1470-1370 cm⁻¹ region.

A summary of the predicted FT-IR vibrational modes for Benzene, 1-methyl-4-pentyl- is presented in the interactive table below, based on established group frequencies for similar aromatic and aliphatic compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000para-Substituted Benzene
Aliphatic C-H Stretch (CH₃, CH₂)2960 - 2850Methyl, Pentyl
Aromatic C=C Stretch1600 - 1450para-Substituted Benzene
Aliphatic C-H Bend (CH₃, CH₂)1470 - 1370Methyl, Pentyl
para-Substitution Overtone Bands2000 - 1650para-Substituted Benzene
Aromatic C-H Out-of-Plane Bend850 - 800para-Substituted Benzene

This table presents predicted data based on analogous compounds.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This often means that vibrations of non-polar bonds and symmetric vibrations are more intense in Raman spectra.

For Benzene, 1-methyl-4-pentyl-, the Raman spectrum is expected to prominently feature the symmetric "ring breathing" mode of the benzene ring, which is a strong and characteristic band for aromatic compounds, typically observed around 1000 cm⁻¹. The aromatic C=C stretching and C-H in-plane bending vibrations are also readily observable. The presence of the alkyl chain can introduce low-frequency vibrational modes that show strong Raman activity due to σ-π interactions between the alkyl chain and the benzene ring.

Computational studies using Density Functional Theory (DFT) have proven effective in predicting the Raman spectra of substituted benzenes, providing a means to assign the observed vibrational modes with a high degree of confidence. The predicted Raman shifts for Benzene, 1-methyl-4-pentyl- would be similar to those of toluene (B28343) and other alkylbenzenes, with additional bands corresponding to the vibrations of the pentyl group.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces. While specific SERS applications for Benzene, 1-methyl-4-pentyl- are not widely documented, this technique holds potential for the trace detection and analysis of this and other alkylbenzenes in various matrices.

The following interactive table summarizes the predicted key Raman shifts for Benzene, 1-methyl-4-pentyl-, based on data from related compounds.

Vibrational ModePredicted Raman Shift (cm⁻¹)Functional Group
Aromatic C-H Stretch3080 - 3020para-Substituted Benzene
Aliphatic C-H Stretch (CH₃, CH₂)2960 - 2850Methyl, Pentyl
Aromatic Ring Breathing~1000para-Substituted Benzene
Aromatic C=C Stretch1610, 1580para-Substituted Benzene
Aromatic C-H In-Plane Bend1210, 1030para-Substituted Benzene

This table presents predicted data based on analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like Benzene, 1-methyl-4-pentyl-, the electronic transitions are primarily associated with the π-electron system of the benzene ring.

The UV-Vis spectrum of benzene exhibits a strong absorption band (the E₂ band) around 204 nm and a weaker, fine-structured band (the B band) around 255 nm. These correspond to π → π* transitions. The attachment of alkyl groups, such as the methyl and pentyl groups in 4-pentyltoluene, generally causes a small red shift (a shift to longer wavelengths) and a slight increase in the intensity of these absorption bands. This is due to the electron-donating nature of the alkyl groups, which slightly destabilizes the π orbitals of the benzene ring.

Therefore, the UV-Vis spectrum of Benzene, 1-methyl-4-pentyl- is expected to show absorption maxima at slightly longer wavelengths than benzene itself. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra of organic molecules with good accuracy.

The predicted UV-Vis absorption maxima for Benzene, 1-methyl-4-pentyl- are presented in the interactive table below, based on the known spectrum of toluene and the expected effects of alkyl substitution.

Electronic TransitionPredicted λ_max (nm)Chromophore
π → π* (E₂ band)~210para-Substituted Benzene
π → π* (B band)~265para-Substituted Benzene

This table presents predicted data based on analogous compounds.

Integrated Spectroscopic Approaches for Comprehensive Characterization

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous characterization of Benzene, 1-methyl-4-pentyl- is best achieved through an integrated approach. By combining the data from FT-IR, Raman, and UV-Vis spectroscopy, a more complete picture of the molecular structure can be assembled.

For instance, FT-IR and Raman spectroscopy together provide a detailed map of the vibrational framework of the molecule. The complementary nature of these techniques ensures that a wide range of vibrational modes, both polar and non-polar, are detected. This allows for the confident identification of the aromatic ring, the alkyl substituents, and their substitution pattern.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic and Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and molecular properties of 4-pentyltoluene. These first-principles approaches solve the electronic Schrödinger equation to determine the molecule's energy, electron distribution, and other properties.

DFT methods, with functionals like B3LYP and M06-2X, are widely used to balance computational cost and accuracy for organic molecules. researchgate.netsid.ir They are effective in calculating optimized geometries, vibrational frequencies, and thermochemical data. Ab initio methods, while often more computationally intensive, can provide benchmark results for specific properties. mdpi.comnih.gov For a molecule like 4-pentyltoluene, these calculations can elucidate the influence of the pentyl and methyl groups on the aromatic ring's electronic character, including properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity.

The presence of a flexible pentyl chain in 4-pentyltoluene gives rise to a complex potential energy surface with multiple conformers. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. The rotation around the five single bonds within the pentyl group and the bond connecting it to the toluene (B28343) ring results in various spatial orientations.

Quantum chemical calculations are instrumental in predicting the thermochemical properties of molecules, including their enthalpy of formation (ΔfH°). nih.gov A key property for understanding chemical reactivity, particularly in processes like combustion and pyrolysis, is the Bond Dissociation Enthalpy (BDE). BDE is the energy required to break a specific bond homolytically in the gas phase. chemguide.co.ukustc.edu.cn

For 4-pentyltoluene, several C-H and C-C bonds are of interest. The BDEs for C-H bonds on the pentyl chain vary depending on whether the hydrogen is primary, secondary, or benzylic. DFT calculations have been shown to provide reliable BDEs for toluene and its derivatives. researchgate.net The benzylic C-H bonds on the methyl group are expected to be weaker than the aliphatic C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical. researchgate.net Similarly, the BDE of the C-C bond connecting the pentyl group to the ring is influenced by the stability of the resulting radicals.

Table 1: Estimated Bond Dissociation Enthalpies (BDE) for Representative Bonds in 4-Pentyltoluene Note: These values are estimates based on typical values for similar chemical environments in related molecules. Actual values for 4-pentyltoluene would require specific quantum chemical calculations.

Bond TypeChemical EnvironmentEstimated BDE (kJ/mol)
C-HMethyl group (Benzylic)375
C-HPentyl chain (Secondary, non-benzylic)410
C-HPentyl chain (Primary, terminal)420
C-CAromatic Ring - Pentyl Group418
C-CWithin Pentyl Chain350-370

Data compiled from general BDE tables and computational studies on analogous alkylbenzenes. researchgate.netucsb.edu

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway. researchgate.net This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. masterorganicchemistry.com A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the pathway between reactants and products. pku.edu.cn

For alkylbenzenes like 4-pentyltoluene, reactions of atmospheric or combustion interest, such as hydrogen abstraction by hydroxyl (•OH) radicals, can be studied in detail. nih.gov Calculations can predict whether the reaction will proceed via addition to the aromatic ring or abstraction of a hydrogen atom from the alkyl side chains. By calculating the activation energies (the energy difference between the reactants and the transition state), the preferred reaction channel can be determined. nih.govresearchgate.net For instance, the lower BDE of the benzylic hydrogens on the methyl group suggests that this site would be a primary target for hydrogen abstraction.

Molecular Modeling and Simulation Techniques

While quantum mechanics provides high accuracy for smaller systems or single molecules, molecular modeling and simulation techniques based on classical mechanics are essential for studying the behavior of large collections of molecules, such as in the liquid state.

Molecular simulations rely on force fields, which are sets of mathematical functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. wikipedia.org A typical force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Developing an accurate force field for alkylbenzenes like 4-pentyltoluene presents specific challenges. The parameterization must correctly capture the properties of both the rigid, planar aromatic ring with its unique π-electron system and the flexible, aliphatic pentyl chain. hw.ac.ukresearchgate.netacs.org Efforts in force field development, such as with OPLS-AA (Optimized Potentials for Liquid Simulations), AMBER (Assisted Model Building with Energy Refinement), and CHARMM, have focused on refining parameters to accurately reproduce experimental data for properties like liquid density and heat of vaporization for a wide range of organic molecules, including alkylbenzenes. nih.govnih.gov Coarse-grained models, where groups of atoms are represented as single interaction sites, have also been developed to study larger systems over longer timescales. researchgate.net The transferability of parameters, allowing them to be used for different but related molecules, is a key goal in force field development. rsc.orgcolumbia.edu

Molecular Dynamics (MD) is a simulation technique that uses a force field to calculate the forces on atoms and then integrates Newton's equations of motion to simulate their movement over time. researchgate.net This generates a trajectory that provides detailed information about the dynamic behavior of the system at an atomic level.

For 4-pentyltoluene, MD simulations can be used to predict a variety of bulk liquid properties and behaviors. Simulations in the NpT (isobaric-isothermal) ensemble can be used to calculate the liquid's density at different temperatures and pressures. researchgate.net Transport properties, such as the self-diffusion coefficient and viscosity, can also be determined from the atomic trajectories. nih.gov Furthermore, MD simulations provide insight into the conformational dynamics of the pentyl chain in the liquid phase, showing how it flexes and rotates over time. academicjournals.org These simulations can also reveal information about the local structure of the liquid, such as how the aromatic rings of neighboring molecules orient themselves relative to one another due to π-π interactions. jafmonline.net

Cheminformatics and Machine Learning in Alkylbenzene Research

The intersection of cheminformatics and machine learning has opened new frontiers in the study of alkylbenzenes, including "Benzene, 1-methyl-4-pentyl-". These computational approaches allow for the high-throughput prediction of chemical properties and reactivity, accelerating research and development while minimizing the need for extensive laboratory experimentation. By building models based on existing data, these techniques can forecast the behavior of novel or less-studied molecules.

Prediction of Reactivity and Selectivity in Organic Reactions

Machine learning models have become increasingly adept at predicting the reactivity and regioselectivity of organic reactions, a particularly relevant application for substituted benzenes like "Benzene, 1-methyl-4-pentyl-". A primary area of focus is electrophilic aromatic substitution (EAS), a fundamental reaction class for benzene (B151609) and its derivatives.

Researchers have developed sophisticated models to predict the most likely sites of reaction on an aromatic ring. For instance, a machine learning model has been demonstrated to predict the reactive site of an electrophilic aromatic substitution with an accuracy of 93% on an internal validation set and 90% on an external validation set. nih.gov Such models often take the SMILES (Simplified Molecular Input Line Entry System) string of a compound as input and utilize quantum mechanical descriptors to identify the most probable reaction sites. nih.gov

One notable model, RegioML, utilizes atomic charges calculated with semi-empirical quantum mechanical methods (specifically, CM5 atomic charges from GFN1-xTB) in conjunction with a light gradient boosting machine (LightGBM) to predict the regioselectivity of EAS reactions. rsc.orgchemrxiv.org This approach has achieved high accuracy, with a reported 93% accuracy for its test set and 90% for an out-of-sample set in predicting bromination reaction sites. rsc.orgchemrxiv.org These predictive tools can be invaluable for designing synthetic routes and understanding the electronic effects of substituents on the benzene ring.

The performance of these models is often evaluated based on their precision, which is the percentage of correct positive predictions. For example, the RegioML model demonstrated a precision of 88% for its test set. rsc.org Hybrid models that combine traditional transition state modeling with machine learning are also emerging as a powerful alternative, especially in scenarios with limited experimental data. chemrxiv.org These hybrid approaches can predict reaction barriers with high accuracy, achieving a mean absolute error of as low as 0.77 kcal/mol for an external test set in nucleophilic aromatic substitution reactions. chemrxiv.org

Performance of Machine Learning Models in Predicting Electrophilic Aromatic Substitution Regioselectivity
Model/MethodInput DescriptorsValidation Set AccuracyKey Findings
General Machine Learning ModelSMILES, 6 Quantum Mechanics Descriptors93% (internal), 90% (external)Successfully predicts the reactive site for electrophilic aromatic substitution. nih.gov
RegioMLCM5 atomic charges (GFN1-xTB)93% (test set), 90% (out-of-sample)High precision (88% on test set) in predicting bromination sites. rsc.orgchemrxiv.org
RegioSQM20Proton Affinities (GFN1-xTB)~91%An open-source approach with comparable accuracy to other methods. nih.gov
Hybrid Models (Transition State Modeling + Machine Learning)Experimental Kinetic DataMean absolute error of 0.77 kcal/mol for reaction barriersEffective for predicting reaction barriers with high accuracy, even with limited data. chemrxiv.org

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational in cheminformatics for establishing mathematical relationships between the structural features of molecules and their physicochemical properties or biological activities. wikipedia.org For alkylbenzenes such as "Benzene, 1-methyl-4-pentyl-", these models can predict a wide range of properties, from boiling points and densities to more complex behaviors like toxicity.

The fundamental principle of QSAR/QSPR is that the structure of a molecule dictates its properties. umass.edu By quantifying molecular structure through descriptors, it's possible to create predictive models. These descriptors can be categorized as electronic (e.g., atomic charges, orbital energies), steric (e.g., substituent volume), and hydrophobic (e.g., partition coefficients). nih.gov

For example, in the context of linear alkylbenzene sulfonates, a class of compounds related to "Benzene, 1-methyl-4-pentyl-", QSAR models have been successfully developed to predict their acute toxicity to aquatic organisms. nih.gov These models, which were of high quality with R² values ranging from 0.965 to 0.997, used the alkyl chain length as a key descriptor to forecast toxicity. nih.gov

The development of such models for "Benzene, 1-methyl-4-pentyl-" would involve calculating a variety of molecular descriptors. These could include topological indices, which describe the branching and connectivity of the molecule, as well as quantum chemical parameters that provide insight into its electronic structure. Once a set of relevant descriptors is identified, statistical methods like multiple linear regression or machine learning algorithms can be used to build a predictive model.

Examples of Descriptors Used in QSAR/QSPR Modeling of Alkylbenzenes and Related Compounds
Descriptor TypeSpecific ExamplesPredicted PropertyRelevance to "Benzene, 1-methyl-4-pentyl-"
ElectronicCM5 atomic charges, Fukui coefficients, bond ordersReactivity in electrophilic aromatic substitutionPredicting the most likely sites for chemical reactions on the benzene ring. researchgate.net
StericSubstituent volume, molecular shape indicesBinding affinity to receptors, steric hindrance in reactionsUnderstanding how the size and shape of the methyl and pentyl groups influence its interactions. nih.gov
HydrophobicLogP (octanol-water partition coefficient)Toxicity, environmental fatePredicting its distribution in biological systems and the environment. nih.gov
TopologicalWiener index, Kier & Hall connectivity indicesBoiling point, viscosityCorrelating the molecular structure with physical properties.

The application of these computational methods to "Benzene, 1-methyl-4-pentyl-" holds significant potential for elucidating its chemical behavior and properties without the need for extensive and costly laboratory experiments. As datasets of chemical information continue to grow and machine learning algorithms become more sophisticated, the accuracy and predictive power of these in silico techniques are expected to increase further.

Reaction Mechanisms, Kinetics, and Isomerization Studies

Positional and Structural Isomerization Equilibrium of Pentylbenzenes

The isomerization of pentylbenzenes, including the 1-methyl-4-pentyl- isomer, is a key area of research, particularly concerning the equilibrium between different structural and positional isomers.

The equilibrium of positional and structural isomerization of various pentyl-substituted aromatic compounds, such as pentylbenzenes, pentyltoluenes, and pentyl-o-xylenes, has been a subject of detailed thermodynamic study. Research has shown that in the equilibrium mixture of branched monopentylbenzenes, the 1,2-dimethylpropyl substituted derivatives are favored over the 1,1-dimethylpropyl substituted isomers. nist.gov Thermodynamic characteristics for the structural isomerization of these pentylbenzenes have been calculated from experimental data, providing insight into the relative stabilities of the various isomers. nist.gov

Table 1: Thermodynamic Properties of Pentylbenzene (B43098) Isomers

Isomer ΔH°f (kJ/mol) ΔG°f (kJ/mol) S° (J/mol·K)
n-Pentylbenzene -1.9 113.3 464.9
Isopentylbenzene -9.6 106.8 465.8
sec-Pentylbenzene -15.2 104.1 455.7
tert-Pentylbenzene -28.9 91.2 433.2

The isomerization of pentylbenzenes is significantly influenced by the presence of catalysts. Acidic catalysts, in particular, can facilitate the interconversion of different isomers by promoting carbocationic intermediates. The choice of catalyst can affect the equilibrium distribution of the isomers and the rate at which equilibrium is achieved. For instance, the isomerization of methylnaphthalene, a related alkylaromatic compound, has been systematically investigated over beta zeolite catalysts, highlighting the role of solid acid catalysts in such transformations. nih.govpw.live

Mechanistic Pathways of Alkylation Reactions Involving Benzene (B151609) Derivatives

The synthesis of Benzene, 1-methyl-4-pentyl- and related alkylbenzenes is often achieved through alkylation reactions, with the Friedel-Crafts reaction being a primary method.

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for the formation of alkylbenzenes. The reaction involves the electrophilic substitution of an aromatic proton with an alkyl group from an alkyl halide or alkene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). kyoto-u.ac.jpadichemistry.com

The mechanism proceeds in three main steps:

Formation of an electrophile: The Lewis acid catalyst reacts with the alkylating agent (e.g., 1-chloropentane) to form a carbocation or a carbocation-like complex. adichemistry.com

Electrophilic attack: The aromatic ring (e.g., toluene) acts as a nucleophile and attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. adichemistry.com

Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst. adichemistry.com

It is important to note that polyalkylation can occur as the initial alkylation product is often more reactive than the starting aromatic compound. khanacademy.org

A significant characteristic of Friedel-Crafts alkylation is the propensity for carbocation rearrangements to form more stable carbocations. khanacademy.org For example, the alkylation of benzene with 1-propyl bromide at elevated temperatures primarily yields isopropylbenzene (cumene) due to a hydride shift that converts the initially formed primary propyl carbocation into a more stable secondary carbocation. adichemistry.com Similar rearrangements can occur during the synthesis of pentylbenzenes.

Hydride transfer processes are also observed in subsequent reactions following alkylation. For instance, in the reaction of toluene (B28343) with 1-phenyl-2-propanol, a hydride transfer reaction was identified as a subsequent step after the initial fast alkylation and a slower dealkylation. kyoto-u.ac.jp These hydride transfer reactions can lead to the formation of reduced products. kyoto-u.ac.jp

Under certain conditions, intramolecular cyclization, or cyclialkylation, of alkylbenzenes can occur. These reactions typically involve the formation of a carbocation on the alkyl chain, which then attacks the aromatic ring to form a new cyclic structure. The study of the kinetics of intramolecular phenyl migration and fused ring formation in hexylbenzene radicals provides insights into the types of cyclization reactions that are possible for longer-chain alkylbenzenes. acs.org These reactions can lead to the formation of polycyclic aromatic hydrocarbons.

Radical Chemistry and Benzylic Reactivity of Alkylbenzenes

The presence of an alkyl group on a benzene ring introduces a site of enhanced reactivity at the benzylic position—the carbon atom directly attached to the aromatic ring. The benzylic C-H bonds are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical. masterorganicchemistry.com This inherent stability facilitates reactions involving free radical intermediates at the benzylic carbon. For Benzene, 1-methyl-4-pentyl-, both the methyl and the pentyl groups have benzylic hydrogens, making these positions susceptible to radical attack. msu.edu The benzylic hydrogens of the pentyl group are particularly activated toward free radical reactions. msu.edu

Alkylbenzenes are susceptible to oxidative degradation of their alkyl side-chains, a reaction that hinges on the presence of at least one benzylic hydrogen. masterorganicchemistry.commsu.edu Strong oxidizing agents, such as hot, acidic potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkyl group to a carboxylic acid. masterorganicchemistry.comambeed.com In the case of Benzene, 1-methyl-4-pentyl-, both the methyl and the pentyl groups possess benzylic hydrogens and are therefore reactive.

Under harsh oxidative conditions with a reagent like KMnO₄, the entire pentyl side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid. Similarly, the methyl group is oxidized. This process is a fundamental transformation in organic synthesis, allowing for the conversion of readily available alkylarenes into valuable intermediates. mdpi.com The reaction proceeds through a radical mechanism, underscoring the importance of the benzylic position's reactivity. ambeed.com If the benzylic position were fully substituted with no available hydrogens, this oxidative degradation would not occur. msu.edu The utility of benzylic oxidation lies in its ability to convert ortho-, para-directing alkyl groups into meta-directing carboxyl groups, thereby altering the substitution pattern in subsequent synthetic steps. masterorganicchemistry.com

ReagentProduct from Benzene, 1-methyl-4-pentyl-
Hot KMnO₄ or H₂CrO₄Terephthalic acid

This interactive table summarizes the outcome of benzylic oxidation on the title compound.

In mass spectrometry, organic molecules are ionized, typically by electron impact, which removes an electron to form a positively charged molecular ion (M⁺•). chemguide.co.uk These molecular ions are energetically unstable and often break down into smaller, more stable fragments. chemguide.co.uk For alkylbenzenes like Benzene, 1-methyl-4-pentyl-, a dominant fragmentation pathway is cleavage at the benzylic C-C bond (alpha-cleavage), which is the bond between the benzylic carbon and the adjacent carbon of the alkyl chain. libretexts.org

This benzylic cleavage is favored because it results in the formation of a resonance-stabilized benzyl cation or, through rearrangement, the highly stable tropylium (B1234903) ion (C₇H₇⁺). For Benzene, 1-methyl-4-pentyl-, cleavage of the bond between the first and second carbon of the pentyl chain would yield a stable secondary benzylic cation. The most common fragmentation involves the loss of the largest possible alkyl radical, as this leads to the most stable carbocation. youtube.com

The expected fragmentation for the molecular ion of Benzene, 1-methyl-4-pentyl- would prominently feature ions resulting from benzylic cleavage.

Ionm/z (mass-to-charge ratio)Origin
[C₁₂H₁₈]⁺•162Molecular Ion
[C₈H₉]⁺105Loss of a butyl radical (C₄H₉•) via benzylic cleavage
[C₇H₇]⁺91Tropylium ion, a common rearrangement product from benzylic cleavage

This interactive table displays the predicted major fragmentation ions for Benzene, 1-methyl-4-pentyl- in mass spectrometry.

Electrophilic Aromatic Substitution on Alkylbenzenes

Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives. The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. msu.edumasterorganicchemistry.com The rate and regioselectivity of the reaction are significantly influenced by the substituents already present on the ring.

Alkyl groups, such as the methyl and pentyl groups in Benzene, 1-methyl-4-pentyl-, are electron-donating groups through an inductive effect. libretexts.org This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. Therefore, these are considered activating groups. msu.edulibretexts.org

Furthermore, activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org In Benzene, 1-methyl-4-pentyl-, the methyl and pentyl groups are in a para relationship. The positions ortho to the methyl group are also meta to the pentyl group, and the positions ortho to the pentyl group are meta to the methyl group. Both alkyl groups activate the positions ortho to them. Therefore, electrophilic substitution will occur at the two equivalent positions ortho to the methyl group and the two equivalent positions ortho to the pentyl group. The outcome will be a mixture of isomers, with the distribution potentially influenced by steric hindrance from the larger pentyl group. youtube.com

The general mechanism for EAS proceeds in two steps:

Attack on the electrophile : The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a benzenonium ion. This is the slow, rate-determining step. msu.edumasterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. This step is fast. msu.edumasterorganicchemistry.com

Substituent GroupActivating/DeactivatingDirecting Effect
Methyl (-CH₃)ActivatingOrtho, Para
Pentyl (-C₅H₁₁)ActivatingOrtho, Para

This interactive table outlines the directing effects of the substituent groups on the benzene ring.

Advanced Analytical Method Development and Separation Science

Chromatographic Separation Techniques for Alkylbenzene Mixtures

The separation of individual components within complex alkylbenzene mixtures is a significant analytical challenge due to the structural similarity of the isomers. Chromatographic techniques are indispensable for achieving the necessary resolution to accurately identify and quantify compounds like Benzene (B151609), 1-methyl-4-pentyl-.

Gas Chromatography (GC) Methodologies for Alkylbenzene Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as alkylbenzenes. Its high resolution and sensitivity make it ideal for separating complex hydrocarbon mixtures. The separation is primarily based on the boiling points of the compounds and their interactions with the stationary phase of the column.

For the specific analysis of Benzene, 1-methyl-4-pentyl-, a detailed method has been established using a high-efficiency capillary column. The parameters for this method are outlined below:

ParameterValue
Column Type Capillary
Active Phase Petrocol DH-100
Column Length 100 m
Column Diameter 0.2 mm
Carrier Gas Helium
Temperature Program 5°C (10 min) -> 5°C/min to 50°C (48 min) -> 1.5°C/min to 195°C (91 min)

This method, employing a non-polar stationary phase, separates alkylbenzenes based on their boiling points and degree of branching. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons, while a Mass Spectrometer (MS) can be coupled with the GC (GC-MS) to provide definitive identification based on the mass spectra of the eluted compounds. The use of long capillary columns, such as the 100-meter column specified, provides the high resolution necessary to separate closely related isomers.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis or for when a different separation selectivity is required. For alkylbenzenes, reversed-phase HPLC is the most common mode. In this technique, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol).

The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the alkylbenzene solutes and the stationary phase. The longer the alkyl chain on the benzene ring, the stronger the retention. The position of the alkyl groups also influences the retention time. A typical HPLC setup for the analysis of alkylbenzene mixtures is detailed in the following table:

ParameterDescription
Column C18 (Octadecylsilane), 5 µm particle size, 250 mm x 4.6 mm
Mobile Phase Acetonitrile/Water gradient
Detector UV-Vis Detector (at 254 nm)
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 30°C)

HPLC offers a different selectivity compared to GC, which can be advantageous for separating specific isomers that may co-elute in a GC system.

Multidimensional Chromatography Approaches

For exceedingly complex mixtures of alkylbenzenes, such as those found in petroleum products, one-dimensional chromatography may not provide sufficient resolution. In such cases, multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GCxGC), offers significantly enhanced separation power. dlr.deifpenergiesnouvelles.frwikipedia.orgacs.orgnih.gov

In GCxGC, two columns with different stationary phases are coupled in series. wikipedia.org The entire effluent from the first column is sequentially trapped and then rapidly injected onto the second, shorter column. wikipedia.org This results in a two-dimensional separation, where compounds are separated based on two different properties (e.g., volatility and polarity). ifpenergiesnouvelles.fr A typical GCxGC setup for detailed hydrocarbon analysis is presented below:

ParameterFirst Dimension (¹D)Second Dimension (²D)
Column Type Non-polar (e.g., polydimethylsiloxane)Polar (e.g., polyethylene (B3416737) glycol)
Length 30-60 m1-2 m
Diameter 0.25 mm0.1 mm
Modulator Thermal or flow-based-

This powerful technique allows for the separation of thousands of components in a single analysis and provides structured chromatograms where compounds of similar chemical classes elute in distinct regions of the 2D plot. nih.govchemistry-matters.com

Development and Validation of Analytical Procedures for Alkylbenzene Quantification and Identification

The development of a robust and reliable analytical method is crucial for the accurate quantification and identification of alkylbenzenes. This process involves a systematic approach to selecting and optimizing analytical conditions, followed by a thorough validation to ensure the method is fit for its intended purpose.

The validation of an analytical method demonstrates that it is suitable for its intended use and provides reliable results. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). redalyc.orgenvironics.com

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interfering peaks at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1

Optimization of Chromatographic Parameters and Selectivity

The optimization of chromatographic parameters is a critical step in method development, aiming to achieve the best possible separation (selectivity and resolution) in the shortest analysis time. Key parameters for optimization include the choice of the stationary phase, the mobile phase composition (for HPLC) or temperature program (for GC), and the flow rate.

The selectivity of the separation is influenced by the chemical nature of the stationary phase. For alkylbenzenes, the choice of a non-polar stationary phase in GC separates isomers primarily by boiling point. In contrast, more polar phases can introduce additional selectivity based on the polarity of the analytes. In HPLC, the type and concentration of the organic modifier in the mobile phase can be adjusted to fine-tune the selectivity of the separation of aromatic compounds. The goal is to maximize the resolution between the target analyte, Benzene, 1-methyl-4-pentyl-, and any closely eluting isomers or matrix components.

Method Suitability and Validation Criteria in Research Settings

In a research context, the validation of an analytical method ensures that it is suitable for its intended purpose. 3m.com Unlike routine quality control in regulated industries, research settings may allow for more flexibility in validation parameters, focusing on demonstrating the method's fitness-for-purpose for a specific study. demarcheiso17025.com The validation process involves providing objective evidence that the method meets the particular requirements for its application. 3m.com For a compound such as Benzene, 1-methyl-4-pentyl-, this typically involves chromatographic methods like Gas Chromatography (GC) coupled with a detector, such as a Flame Ionization Detector (FID) or Mass Spectrometry (MS). nih.govyzimgs.com

The suitability of a chromatographic method is assessed through several key performance parameters. These parameters, while guided by organizations like the International Conference on Harmonization (ICH) and the Environmental Protection Agency (EPA), are adapted to the research goal. 3m.comresearchgate.net For instance, the analysis of Benzene, 1-methyl-4-pentyl- has been reported using capillary column GC, and the validation would need to confirm the performance of such a system. nist.govnist.gov

Key validation criteria in a research setting include specificity, selectivity, linearity, accuracy, precision, and the limits of detection and quantitation. researchgate.net Specificity ensures that the analytical signal corresponds unequivocally to the analyte of interest, Benzene, 1-methyl-4-pentyl-, without interference from other components in the sample matrix. 3m.com Selectivity, a related term, is demonstrated by the good separation of the analyte from other components. researchgate.net

The following table summarizes the essential validation parameters for a hypothetical research method developed for the analysis of Benzene, 1-methyl-4-pentyl-.

Table 1: Key Validation Parameters in a Research Setting

Parameter Description Common Acceptance Criteria in Research
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. 3m.com Peak purity analysis; adequate resolution (e.g., Rs > 1.5) from nearest eluting peak.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results obtained by the method to the true value. researchgate.net Typically 80-120% recovery for spiked samples.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. 3m.com Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net Signal-to-Noise ratio of 10:1; analyte response must be within the linear range.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. 3m.com | No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc. |

Sample Preparation Techniques for Alkylbenzene Analysis

Sample preparation is a critical step that transforms a raw sample into a form suitable for analysis by an instrument, such as a gas chromatograph. phenomenex.com The primary goals of sample preparation for alkylbenzene analysis are to isolate the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level appropriate for detection. env.go.jp The choice of technique depends heavily on the sample matrix (e.g., water, sediment, biological tissue) and the physicochemical properties of the alkylbenzenes being analyzed. env.go.jpusgs.gov

Several techniques are commonly employed for the extraction and cleanup of alkylbenzenes like Benzene, 1-methyl-4-pentyl- from various environmental and industrial samples.

Solid-Phase Extraction (SPE): This technique partitions analytes between a solid sorbent and a liquid phase. phenomenex.com For alkylbenzenes, which are relatively non-polar, a reversed-phase sorbent like C18 is often used. The sample is passed through the sorbent, which retains the alkylbenzenes. Interfering polar compounds are washed away, and the target analytes are then eluted with a small volume of a non-polar organic solvent. phenomenex.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. phenomenex.com For aqueous samples containing alkylbenzenes, a non-polar solvent like hexane (B92381) is used to extract the analytes from the water phase. This is a classic and robust method, though it can be labor-intensive and consume significant volumes of organic solvents. env.go.jp

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction of target compounds from solid or semi-solid matrices. phenomenex.com This technique has been successfully applied to the extraction of linear alkylbenzene sulfonates from sewage sludge, demonstrating its potential for related compounds. nih.gov MAE offers advantages of reduced extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. phenomenex.comnih.gov

Purge and Trap (P&T): This is a dynamic headspace technique primarily used for volatile organic compounds (VOCs) in aqueous samples. env.go.jpysi.com An inert gas is bubbled through the sample, purging the volatile alkylbenzenes, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes directly into a gas chromatograph for analysis. env.go.jp This method is highly effective for concentrating volatile analytes like benzene and toluene (B28343) from water. ysi.com

The following table compares common sample preparation techniques applicable to the analysis of alkylbenzenes.

Table 2: Comparison of Sample Preparation Techniques for Alkylbenzenes

Technique Principle Common Matrices Advantages Disadvantages
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and liquid sample. phenomenex.com Water, liquid samples High recovery, high concentration factor, low solvent use, potential for automation. phenomenex.com Sorbent can become clogged by particulates; method development can be complex.
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases. phenomenex.com Water, liquid samples Simple, widely applicable, requires minimal specialized equipment. Emulsion formation can be problematic; requires large volumes of organic solvents; labor-intensive. phenomenex.com
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat solvent and enhance extraction from a solid matrix. phenomenex.com Sediments, sludges, soils, tissues Rapid extraction, reduced solvent consumption compared to Soxhlet. nih.gov Requires specialized equipment; potential for thermal degradation of some analytes.

| Purge and Trap (P&T) | Purging of volatile analytes from a liquid sample with an inert gas onto a sorbent trap. env.go.jp | Water, beverages | Excellent for volatile compounds, high sensitivity, easily automated. ysi.com | Not suitable for non-volatile or semi-volatile compounds; potential for sample foaming. |

Table of Compounds Mentioned

Compound Name
Benzene, 1-methyl-4-pentyl-
Benzene
Toluene
Hexane
Carbon disulfide
Isopropyl alcohol
Methyl alcohol
Acetonitrile

Catalysis in the Context of 1 Methyl 4 Pentylbenzene Chemistry

Development of Catalytic Systems for Alkylation and Isomerization

The production of specific alkylbenzene isomers such as 1-methyl-4-pentylbenzene involves two key catalytic transformations: the initial alkylation of an aromatic ring and the subsequent isomerization of the resulting products to achieve a desired isomer distribution. The evolution of catalysts for these processes has been a major focus of chemical research.

Traditional synthesis of alkylbenzenes has heavily relied on homogeneous Lewis acid catalysts, with aluminum chloride (AlCl₃) being a prominent example in Friedel-Crafts alkylation. nih.govresearchgate.net In the synthesis of pentyltoluenes, AlCl₃ facilitates the reaction between toluene (B28343) and pentene. The mechanism involves the formation of a carbocation from the alkene, which then acts as an electrophile attacking the toluene ring. youtube.com

While effective in promoting alkylation, AlCl₃ catalysis has several drawbacks. The reaction often leads to a mixture of isomers (ortho, meta, and para) and can also result in polyalkylation, where more than one pentyl group attaches to the toluene ring. youtube.com Furthermore, AlCl₃ can catalyze the rearrangement of the alkyl chain, for instance, transforming a linear pentyl group into a more branched tert-pentyl group, which may be undesirable depending on the application. acs.org Studies on pentylbenzene (B43098) isomerization have shown that AlCl₃ is an active catalyst for shifting the position of the alkyl group on the benzene (B151609) ring. acs.org

Recent innovations include the use of AlCl₃ in ionic liquids, which can offer environmental benefits and potentially improved activity compared to using the catalyst in its pure form. researchgate.net For example, a [bupy]BF₄-AlCl₃ ionic liquid has been employed to catalyze the reaction of 1,3-pentadiene (B166810) with toluene to produce pentyltoluene, demonstrating activity comparable to pure AlCl₃. researchgate.net However, the fundamental issues of catalyst separation, corrosion, and disposal of acidic waste associated with homogeneous Lewis acids remain significant challenges. nih.gov

To overcome the limitations of homogeneous catalysts, significant research has been directed towards solid acid catalysts. nih.gov Among these, ion-exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst), have emerged as effective catalysts for alkylation reactions. ub.edumdpi.comalfa-chemistry.com These materials function as heterogeneous catalysts, simplifying product separation and catalyst recovery, while also being less corrosive and safer to handle. ub.edu

Macroreticular acidic ion-exchange resins have been investigated for the alkylation of toluene. A study using 1-hexene (B165129) as the alkylating agent (a close analog to 1-pentene) demonstrated that resins like Amberlyst 35 and Purolite CT 275 can achieve complete olefin conversion. ub.eduresearchgate.net The reaction yields a mixture of products, including monoalkylated toluene, dialkylated products, and dimers of the olefin. The selectivity towards monoalkylation is a key performance metric. For instance, using Purolite CT 275 resin with a near-equimolar toluene to 1-hexene ratio, a 42% selectivity to monoalkylated compounds was achieved. ub.eduresearchgate.net

The performance of these resins is influenced by their physical and chemical properties, such as acid capacity and degree of crosslinking. ub.edu Resins with higher acid density tend to favor the alkylation reaction over competing reactions like olefin isomerization. ub.edu

Table 1: Alkylation of Toluene with 1-Hexene over Ion-Exchange Resins This interactive table summarizes the product selectivity from the alkylation of toluene with 1-hexene using Purolite CT 275 resin under specific conditions, as an analogue for pentylbenzene synthesis.

Product Selectivity (%)
Mono-alkylated Compounds 42.0
Di-alkylated Compounds 3.5
Olefin Dimers 22.0
Double-Bound Isomerization 32.5

Data derived from studies on toluene alkylation with 1-hexene, serving as a model for pentyltoluene production. ub.eduresearchgate.net

The quest for more efficient and selective catalysts has led to the exploration of a variety of novel materials. Zeolites, crystalline aluminosilicates with well-defined pore structures, have shown significant promise for alkylbenzene synthesis. nih.govpurdue.edu Zeolites like Y and β have been investigated for the alkylation of toluene with 1-pentene. researchgate.net Their shape-selective properties can influence the isomer distribution of the final product, potentially favoring the formation of the para-isomer (1-methyl-4-pentylbenzene) due to steric constraints within the zeolite pores. researchgate.net

Other materials explored for aromatic alkylation include:

Silica-alumina: An amorphous solid acid that can catalyze the alkylation of toluene with pentene. researchgate.net

Acidic Clays: Materials like montmorillonite (B579905) can be acid-activated and used as catalysts for producing linear alkylbenzenes. academie-sciences.fr

Sulfated Zirconia: A solid superacid that has demonstrated activity and selectivity comparable to AlCl₃ for the alkylation of benzene with long-chain alkenes. york.ac.uk

Ionic Liquids: As mentioned, these can act as more environmentally friendly solvents and catalysts compared to traditional systems. researchgate.net

These novel catalysts are being developed to provide higher activity, better selectivity towards desired isomers, longer operational lifetimes, and improved environmental profiles. researchgate.netresearchgate.net

Heterogeneous Catalysis for Sustainable Processes

The shift from homogeneous to heterogeneous catalysis is a key theme in the development of sustainable chemical processes for producing compounds like 1-methyl-4-pentylbenzene. aldeser.orgrsc.org Heterogeneous catalysts, such as ion-exchange resins, zeolites, and various metal oxides, offer substantial environmental and economic advantages. researchgate.netlidsen.com

The primary benefits include:

Ease of Separation: Solid catalysts can be easily separated from the liquid reaction mixture by filtration, eliminating the need for complex and energy-intensive separation steps like quenching and washing. nih.gov

Reduced Waste: They minimize the production of hazardous acidic waste streams associated with catalysts like AlCl₃ and HF. researchgate.net

Lower Corrosion: Solid acids are generally less corrosive to industrial equipment than mineral acids, allowing for the use of less expensive materials of construction, such as carbon steel. nih.gov

Catalyst Reusability: Many solid catalysts can be regenerated and reused, which lowers operational costs and reduces environmental impact. google.com

The UOP Detal process, which uses a solid acid catalyst, is a commercialized example of a more sustainable technology for linear alkylbenzene (LAB) production. nih.govresearchgate.net This process avoids the use of liquid hydrofluoric acid, enhancing safety and reducing environmental concerns. researchgate.net The development of such heterogeneous catalytic systems is central to the principles of green chemistry, aiming to make the production of alkylbenzenes cleaner and more efficient. aldeser.org

Catalyst Regeneration and Lifetime Studies

For any industrial catalytic process, the stability and lifespan of the catalyst are critical economic factors. Catalysts used in alkylbenzene production can deactivate over time due to a variety of factors, with the most common being the formation of carbonaceous deposits, often referred to as "coke," on the active sites. researchgate.netrsc.org These deposits block the pores and active centers of the catalyst, leading to a decline in activity and selectivity.

Research into catalyst deactivation and regeneration is crucial for optimizing alkylbenzene production. Studies on zeolite catalysts used in linear alkylbenzene synthesis have shown that deactivation is often caused by the accumulation of larger molecules, such as polyaromatics or heavy alkylbenzenes, within the catalyst's pores. researchgate.netrsc.org

Several methods have been developed to regenerate deactivated catalysts:

Solvent Extraction: This involves washing the catalyst with a suitable solvent, such as hot benzene, to dissolve and remove the adsorbed coke precursors. researchgate.netrsc.org

Coke-Burning (Calcination): This is a more common method where the deactivated catalyst is heated in the presence of air or an oxygen-containing gas to burn off the carbon deposits. researchgate.netrsc.org This process must be carefully controlled to avoid damaging the catalyst's structure, for instance, through the loss of acid sites (dealumination) at high temperatures. researchgate.netrsc.org

The effectiveness of regeneration can depend on the type of catalyst and the nature of the deactivating species. For example, some studies have found that beta zeolites can be more easily regenerated by solvent extraction, while coke-burning can lead to a greater loss of acid sites compared to other zeolites. rsc.org Similarly, deactivated sulfated zirconia catalysts have been successfully regenerated through both solvent washing and thermal treatment, with the latter often restoring complete activity. york.ac.uk The ability to effectively regenerate the catalyst multiple times extends its operational lifetime, significantly improving the economic viability of the entire process. google.comyoutube.com

Emerging Research Directions and Advanced Applications of 1 Methyl 4 Pentylbenzene in Chemical Science

Structure-Activity Relationship (SAR) Studies of Functionalized Benzene (B151609) Derivatives (e.g., 4-methyl-5-pentylbenzene-1,3-diol (B3164126) and its analogs)

A significant area of research involving the 1-methyl-4-pentylbenzene scaffold is in the field of biochemistry, particularly in understanding cellular signaling. A key example is the study of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), a polyketide that plays a crucial role in the development of the social amoeba Dictyostelium discoideum. jst.go.jpjst.go.jprmit.edu.vn MPBD, which features the core 1-methyl-4-pentylbenzene structure with the addition of two hydroxyl groups, is a signaling molecule that regulates both the aggregation of individual cells and the maturation of spores. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies on MPBD and its analogs have been conducted to elucidate the specific molecular features necessary for its biological activity. jst.go.jpjst.go.jprmit.edu.vn Researchers have synthesized various analogs of MPBD by modifying the length and structure of the alkyl side chain to investigate its impact on the molecule's ability to induce cell aggregation. jst.go.jpjst.go.jp These studies have revealed that the n-pentyl side chain is a critical determinant for the compound's activity. jst.go.jpjst.go.jprmit.edu.vn Alterations to the pentyl group, such as shortening or branching the chain, can lead to a significant decrease or loss of biological function.

The findings from these SAR studies are crucial for understanding the specific interactions between the signaling molecule and its cellular targets. The lipophilic nature of the pentyl group is thought to be important for membrane permeability or for hydrophobic interactions within a binding pocket of a receptor protein. The precise positioning of the methyl and hydroxyl groups on the benzene ring also contributes to the molecule's specific three-dimensional shape and electronic distribution, which are essential for its recognition and activity.

Table 1: SAR Study Findings on MPBD Analogs

Modification to 1-methyl-4-pentylbenzene core Observed Biological Activity Inference from SAR Study
Parent compound (4-methyl-5-pentylbenzene-1,3-diol) High activity in cell aggregation and spore maturation researchgate.net The specific arrangement of substituents is optimal for biological function.
Variation in alkyl chain length Reduced or abolished activity jst.go.jpjst.go.jp The n-pentyl group is critical for activity, likely for binding or transport.
Introduction of branching in the alkyl chain Decreased activity Steric hindrance may disrupt the interaction with the biological target.
Alteration of hydroxyl group positions Varied effects on activity The diol arrangement is important for specific hydrogen bonding interactions.

Investigations in Supramolecular Chemistry and Host-Guest Interactions

The 1-methyl-4-pentylbenzene moiety, with its distinct hydrophobic and aromatic regions, is an attractive component for studies in supramolecular chemistry. This field focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized assemblies. The principles of host-guest chemistry, a central concept in supramolecular chemistry, often involve the encapsulation of a "guest" molecule within a larger "host" molecule.

Derivatives of 1-methyl-4-pentylbenzene, such as those with functional groups capable of hydrogen bonding or metal coordination, could be designed to act as specific guests for various molecular hosts, including cyclodextrins, calixarenes, and cucurbiturils. The size and shape of the 1-methyl-4-pentylbenzene unit would influence its fit within the host's cavity, leading to selective recognition and binding. Such studies are fundamental to the development of molecular sensors, drug delivery systems, and stimuli-responsive materials.

Role in Advanced Functional Materials and Protective Films Research

The chemical and physical properties of 1-methyl-4-pentylbenzene and its derivatives lend themselves to applications in the development of advanced functional materials. The aromatic core provides thermal stability and rigidity, while the alkyl substituent can influence solubility and processing characteristics.

In the context of protective films, compounds with aromatic rings are often used in formulations to enhance the film's durability and barrier properties. google.com While direct use of 1-methyl-4-pentylbenzene in commercially available protective films is not prominently reported, its derivatives could be incorporated into polymer matrices to improve performance. For instance, functionalized derivatives could be used as monomers or additives in the synthesis of polymers for paint protection films (PPF). pureprotectionfilm.commacmillanppf.comlubrizol.com The incorporation of such aromatic units can enhance the refractive index of the film, leading to a high-gloss finish, and can also improve resistance to UV degradation and chemical attack.

Furthermore, the hydrophobic nature of the pentyl group could be exploited to create surfaces with water-repellent properties. By grafting polymers containing the 1-methyl-4-pentylbenzene moiety onto a surface, it may be possible to create protective films that are both durable and easy to clean. Research in this area would involve the synthesis of novel polymers and the evaluation of their film-forming properties, adhesion to various substrates, and long-term performance under environmental stress. The development of such materials is of interest for a wide range of applications, from automotive coatings to protective layers for electronic devices. nitto.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-methyl-4-pentylbenzene in laboratory settings?

  • Methodological Answer : Synthesis of alkyl-substituted benzenes like 1-methyl-4-pentylbenzene typically involves Friedel-Crafts alkylation or coupling reactions. For example, using a methyl-substituted benzene derivative and a pentyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Control of regioselectivity is critical; substituent directing effects must be considered. Purification via fractional distillation or column chromatography ensures high yield and purity .
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid polyalkylation. Confirm product identity using NMR and GC-MS.

Q. How can researchers accurately quantify 1-methyl-4-pentylbenzene in environmental or biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is recommended. For complex matrices, employ solid-phase extraction (SPE) using C18 cartridges for sample cleanup. Calibrate with certified standards (e.g., deuterated analogs) to minimize matrix effects .
  • Key Considerations : Validate methods for limits of detection (LOD) and recovery rates. Use internal standards like 4-methylbenzophenone for normalization .

Q. What safety protocols are essential when handling 1-methyl-4-pentylbenzene?

  • Methodological Answer : Due to benzene derivatives' volatility and potential toxicity, use fume hoods, nitrile gloves, and flame-resistant lab coats. Store waste separately in certified containers for professional disposal. Monitor airborne concentrations with PID detectors and adhere to OSHA exposure limits (e.g., <1 ppm for benzene analogs) .

Advanced Research Questions

Q. How do intermolecular interactions between 1-methyl-4-pentylbenzene and polar solvents influence its clustering behavior?

  • Methodological Answer : Supersonic jet expansion coupled with laser ionization (e.g., 259.3 nm UV) and time-of-flight mass spectrometry can study clustering. Polar solvents like water or methanol induce dipole interactions with the benzene ring, altering cluster stability. Pre-adsorption of a single water molecule enhances methanol clustering via polarization effects .
  • Key Considerations : Adjust solvent-seeding ratios to isolate mixed clusters. Compare computational simulations (e.g., DFT) with experimental spectra.

Q. What strategies resolve discrepancies in thermodynamic data for alkyl-substituted benzene derivatives?

  • Methodological Answer : Combine experimental calorimetry (e.g., bomb calorimetry for ΔrH°) with computational methods (Gaussian or ORCA for ΔrG°). Validate against NIST thermochemistry databases. Discrepancies often arise from solvent effects or incomplete reaction equilibria; use high-purity solvents and repeat under inert atmospheres .

Q. How can crystallographic tools determine the molecular structure of 1-methyl-4-pentylbenzene derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For amorphous samples, pair powder XRD with solid-state NMR. Note that long alkyl chains may introduce conformational disorder, requiring low-temperature data collection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.